An In-depth Technical Guide to 3-(4-Amino-2-fluorophenoxy)propan-1-ol
An In-depth Technical Guide to 3-(4-Amino-2-fluorophenoxy)propan-1-ol
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties and potential applications of 3-(4-Amino-2-fluorophenoxy)propan-1-ol (CAS No: 1801438-60-3). As a member of the aminophenoxy propanol class of compounds, this molecule holds significant interest for medicinal chemistry and materials science due to its unique structural features. The presence of a primary aromatic amine, a fluorine substituent, and a primary alcohol offers multiple points for chemical modification and imparts specific physicochemical properties. This guide will delve into the known and predicted characteristics of this compound, a plausible synthetic route, its potential role in drug discovery, and essential safety and handling protocols. Given the limited publicly available experimental data for this specific isomer, this guide leverages data from structurally related analogues to provide a robust and well-rounded technical narrative.
Introduction: The Scientific Context
The aminophenoxy propanol scaffold is a privileged structural motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The strategic placement of an amino group, a flexible propanol linker, and a substituted phenyl ring allows for fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties. The introduction of a fluorine atom, as in 3-(4-Amino-2-fluorophenoxy)propan-1-ol, is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[1] This particular isomer, with its specific substitution pattern, presents a unique chemical entity for exploration in various research and development endeavors.
Physicochemical Properties
A comprehensive understanding of a compound's physicochemical properties is fundamental to its application. Below is a summary of the known and predicted properties of 3-(4-Amino-2-fluorophenoxy)propan-1-ol and its closely related isomers.
| Property | Value for 3-(4-Amino-2-fluorophenoxy)propan-1-ol | Data from Related Isomers/Analogues |
| Molecular Formula | C₉H₁₂FNO₂ | C₉H₁₂FNO₂ (isomers)[2] |
| Molecular Weight | 185.20 g/mol | 185.20 g/mol (isomers)[2] |
| CAS Number | 1801438-60-3 | 1248594-73-1 for 3-(2-Amino-5-fluorophenoxy)propan-1-ol[2] |
| Appearance | Not specified (likely a solid) | Solid for related compounds |
| Melting Point | Not experimentally determined | The chloro-analog, (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol, has a reported melting point of 53-56 °C. The fluoro-compound may have a similar melting point.[1] |
| Boiling Point | Predicted to be high due to polar functional groups | The chloro-analog of a related compound has a predicted boiling point of 327.9±27.0 °C.[1] |
| Solubility | Predicted to be soluble in polar organic solvents (e.g., methanol, ethanol, DMSO) with moderate water solubility.[1] | Similar aminophenols are soluble in polar organic solvents.[1] |
| pKa | The amino group is expected to have a pKa in the range of 9-10.[1] | This is typical for primary aromatic amines. |
Synthesis and Purification
The synthesis of 3-(4-Amino-2-fluorophenoxy)propan-1-ol can be achieved through a nucleophilic substitution reaction, a common method for preparing aryloxy propanolamines.[3]
Proposed Synthetic Pathway
A plausible and efficient route involves the reaction of 4-amino-2-fluorophenol with a suitable 3-carbon electrophile, such as 3-chloropropan-1-ol or epichlorohydrin followed by reduction. The Williamson ether synthesis approach using 3-chloropropan-1-ol is outlined below.
Caption: Proposed synthesis of 3-(4-Amino-2-fluorophenoxy)propan-1-ol via Williamson ether synthesis.
Experimental Protocol
Materials:
-
4-Amino-2-fluorophenol
-
3-Chloropropan-1-ol
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-amino-2-fluorophenol in DMF, add potassium carbonate.
-
Add 3-chloropropan-1-ol to the mixture.
-
Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-(4-Amino-2-fluorophenoxy)propan-1-ol.
Role in Research and Drug Development
The 3-aminophenoxy-1-propanol scaffold and its derivatives are of significant interest in medicinal chemistry.[3] These compounds serve as versatile building blocks for the synthesis of more complex molecules with potential therapeutic applications.[4] The primary amine and hydroxyl groups provide handles for further functionalization, allowing for the creation of libraries of compounds for screening.
Derivatives of aminophenoxy propanols have been investigated for a range of biological activities, including their potential as antimicrobial and antifungal agents.[4] The mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes.[3] Furthermore, compounds with similar structural features have been explored for their effects on the central nervous system and their potential hypotensive activity.[5] The presence of the fluorine atom in 3-(4-Amino-2-fluorophenoxy)propan-1-ol can enhance its metabolic stability and target-binding affinity, making it a valuable intermediate for the development of novel therapeutic agents.[1]
Caption: A generalized workflow illustrating the role of 3-(4-Amino-2-fluorophenoxy)propan-1-ol in a drug discovery program.
Spectroscopic Characterization (Predicted)
While experimental spectra for 3-(4-Amino-2-fluorophenoxy)propan-1-ol are not widely available, its spectroscopic characteristics can be predicted based on its functional groups and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the protons of the propanol chain, and the exchangeable protons of the amine and hydroxyl groups. The aromatic region will be complex due to the fluorine substitution and the amino group. The protons on the propanol chain will likely appear as multiplets. The chemical shifts of the -NH₂ and -OH protons may appear as a broad singlet and can be confirmed by a D₂O exchange experiment.[6]
¹³C NMR Spectroscopy
The carbon NMR spectrum should display nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be influenced by the fluorine and amino substituents.
Infrared (IR) Spectroscopy
The IR spectrum will provide valuable information about the functional groups present.[7]
-
O-H stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is expected for the alcohol.[7]
-
N-H stretch: One or two bands in the region of 3300-3500 cm⁻¹ for the primary amine.[1]
-
C-H stretch (aromatic): Absorptions above 3000 cm⁻¹.[8]
-
C-H stretch (aliphatic): Absorptions just below 3000 cm⁻¹.[8]
-
C-O stretch: A strong band in the region of 1050-1250 cm⁻¹.
-
C-F stretch: An absorption in the range of 1000-1400 cm⁻¹.[1]
Mass Spectrometry
The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (185.20 g/mol ). The fragmentation pattern will be characteristic of the structure, with potential fragments arising from the loss of water, the propanol side chain, and cleavage of the ether bond.[9]
Reactivity, Stability, and Safe Handling
Chemical Reactivity
The reactivity of 3-(4-Amino-2-fluorophenoxy)propan-1-ol is dictated by its functional groups:
-
Amino Group: Can undergo typical reactions of primary aromatic amines, such as acylation, alkylation, diazotization, and formation of Schiff bases.
-
Hydroxyl Group: Can be oxidized to an aldehyde or carboxylic acid, or undergo esterification and etherification.[4]
-
Aromatic Ring: Susceptible to electrophilic aromatic substitution, with the positions of substitution directed by the activating amino group and the deactivating but ortho-, para-directing fluorine atom.
Stability and Storage
Aminophenols can be sensitive to light and air, leading to oxidation and discoloration.[10] It is recommended to store 3-(4-Amino-2-fluorophenoxy)propan-1-ol in a tightly sealed container, protected from light, and under an inert atmosphere (e.g., argon or nitrogen). Refrigerated storage at 2-8°C is advisable for long-term stability.[2][11]
Safety and Handling
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth and drink plenty of water. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Conclusion
3-(4-Amino-2-fluorophenoxy)propan-1-ol is a valuable chemical entity with significant potential in the fields of medicinal chemistry and materials science. Its unique combination of functional groups provides a versatile platform for the synthesis of novel compounds with diverse biological activities. While experimental data for this specific isomer is limited, this guide provides a comprehensive overview of its predicted properties, a plausible synthetic route, and its potential applications based on data from structurally related compounds. As research into this and similar molecules continues, a more complete understanding of its chemical and biological properties will undoubtedly emerge, paving the way for new discoveries and innovations.
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